molecular formula C18H18ClFN2O4 B2876222 N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide CAS No. 899956-40-2

N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide

Cat. No.: B2876222
CAS No.: 899956-40-2
M. Wt: 380.8
InChI Key: RTWBSWCTLPUJEM-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic organic compound characterized by the presence of both chloro and fluoro substituents on the phenyl ring, as well as methoxy groups on the phenethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide typically involves the reaction of 3-chloro-4-fluoroaniline with 3,4-dimethoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Formation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.

    Step 2: Reaction of the oxalyl chloride intermediate with 3-chloro-4-fluoroaniline to form the corresponding amide.

    Step 3: Coupling of the amide with 3,4-dimethoxyphenethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)acetamide
  • N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)urea

Uniqueness

N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the oxalamide moiety provides distinct properties compared to similar compounds.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O4/c1-25-15-6-3-11(9-16(15)26-2)7-8-21-17(23)18(24)22-12-4-5-14(20)13(19)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWBSWCTLPUJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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